molecular formula C₂₀H₁₃D₃ClF₂N₅O₃ B1155252 6-Hydroxy Albaconazole-d3

6-Hydroxy Albaconazole-d3

Cat. No.: B1155252
M. Wt: 450.84
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Albaconazole-d3 is a deuterium-labeled stable isotope of the primary human metabolite of Albaconazole, intended for use as an internal standard in quantitative bioanalysis. Albaconazole is a novel, orally active triazole antifungal with a broad spectrum of activity against pathogenic fungi and the protozoan parasite Trypanosoma cruzi . Its mechanism of action, shared with other triazole antifungals, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol synthesis, a key component of the fungal cell membrane . In humans, Albaconazole undergoes biotransformation to 6-Hydroxy Albaconazole, which has been identified as its primary metabolite . Pharmacokinetic studies have consistently detected and quantified this metabolite in plasma following administration of the parent drug, confirming that a significant portion of Albaconazole is converted to this hydroxylated form . The deuterated version, this compound, is chemically specified as C₂₀H₁₃D₃ClF₂N₅O₂ with a molecular weight of 434.84 . Its primary research application is in the development of sensitive and accurate Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for studying the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Albaconazole . By using this stable isotope as an internal standard, researchers can achieve more precise quantification of the metabolite in complex biological matrices, thereby facilitating detailed pharmacokinetic studies and structure-activity relationship (SAR) investigations aimed at designing new azole derivatives with improved efficacy and metabolic stability . This compound is provided as an Off-White to Light Pink Solid . It is categorized as a Research Use Only (RUO) product, meaning it is tailored exclusively for laboratory research applications such as pharmaceutical and diagnostics development . It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C₂₀H₁₃D₃ClF₂N₅O₃

Molecular Weight

450.84

Origin of Product

United States

Synthetic Strategies and Structural Confirmation of 6 Hydroxy Albaconazole D3

Methodologies for Deuterium (B1214612) Incorporation in Drug Analogs

The preparation of deuterated drug analogs can be achieved through various strategies, broadly categorized as either starting the synthesis from simple, commercially available deuterated precursors or introducing deuterium in the later stages of the synthesis via hydrogen-isotope exchange (HIE) reactions. researchgate.netnih.gov The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule under exchange conditions, and the availability of starting materials.

Precursor Selection and Chemical Transformations for Hydroxylation

6-Hydroxy Albaconazole (B1665687) is the primary metabolite of Albaconazole, an azole antifungal agent. The synthesis of its deuterated form, 6-Hydroxy Albaconazole-d3, requires a strategy that incorporates both the hydroxyl group at the 6-position of the quinazolinone ring system and the three deuterium atoms. The "-d3" designation typically implies a trideuteromethyl group.

Two primary pathways can be envisioned for its synthesis:

Late-Stage Hydroxylation: This approach would involve the initial synthesis of Albaconazole-d3, followed by a regioselective hydroxylation step. Given that 6-hydroxylation is a known metabolic route, biotransformation using microbial systems or isolated cytochrome P450 enzymes could be employed to introduce the hydroxyl group at the correct position. hyphadiscovery.com This biomimetic approach is particularly useful for producing specific isomers of hydroxylated metabolites. hyphadiscovery.com Alternatively, chemical methods for late-stage C-H functionalization could be explored, although achieving the required regioselectivity on a complex molecule can be challenging. mdpi.com

Synthesis from a Hydroxylated Precursor: A more controlled chemical approach involves starting with a precursor that already contains the hydroxyl group, or a protected version thereof. The synthesis would proceed by constructing the rest of the Albaconazole framework around this functionalized core. For azole antifungals, synthetic routes often involve the stepwise assembly of the heterocyclic systems and side chains. nih.govnih.govdovepress.com In this case, a 6-hydroxyquinazolinone derivative would be a key intermediate, onto which the deuterated side chain is attached.

Regiospecific Deuteration Techniques

Achieving regiospecific deuteration—the precise placement of deuterium atoms—is crucial. For this compound, the target is likely the N-methyl group of the terminal piperazine-like ring or another key methyl group in the structure. The most direct method for introducing a trideuteromethyl (CD₃) group is to use a deuterated methylating agent.

Common techniques include:

Reductive Amination: If the synthesis involves the formation of an N-methyl group, a precursor amine can be reacted with deuterated formaldehyde (B43269) (CD₂O) in the presence of a reducing agent.

Nucleophilic Substitution: A common and highly effective method involves the use of a deuterated alkylating agent, such as iodomethane-d3 (B117434) (CD₃I), to methylate a suitable nucleophile (e.g., a secondary amine precursor). researchgate.netnih.gov This is a robust and widely used strategy in the synthesis of deuterated pharmaceuticals.

Hydrogen-Isotope Exchange (HIE): While powerful, HIE methods are more commonly used for C-H bonds adjacent to activating groups. researchgate.netresearchgate.net For a methyl group, direct exchange can be difficult to control and may lead to incomplete deuteration. Therefore, using a fully deuterated building block like CD₃I is generally preferred for ensuring high isotopic enrichment. nih.gov

Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Verification

NMR spectroscopy is an indispensable tool for confirming the successful and specific incorporation of deuterium. Deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), leading to distinct and predictable changes in NMR spectra.

¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the proton signal corresponding to the site of deuterium incorporation. For a CD₃ group, the singlet corresponding to the CH₃ protons in the non-deuterated analog would be absent in the ¹H NMR spectrum of the deuterated compound.

¹³C NMR: The carbon atom attached to deuterium exhibits a characteristic coupling (C-D coupling), resulting in a multiplet (typically a triplet for a CD₃ group) in the ¹³C NMR spectrum. The chemical shift of this carbon may also be slightly altered (an isotopic shift).

²H NMR: Direct detection of the deuterium nucleus provides unambiguous confirmation of its presence and can be used to quantify the level of incorporation.

Table 1: Expected NMR Spectral Changes for this compound
TechniqueObservation in Non-Deuterated Compound (CH₃)Expected Observation in Deuterated Compound (CD₃)Information Gained
¹H NMRSinglet at specific chemical shift (δ)Absence or greatly diminished intensity of the singletConfirmation of H-to-D substitution
¹³C NMRQuartet at specific chemical shiftTriplet (due to C-D coupling) with an isotopic shiftConfirmation of label location and number of D atoms

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can provide further evidence for the location of the isotopic label. nih.govnih.gov

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecular ion. The molecular weight of this compound is expected to be three mass units higher than its non-deuterated counterpart due to the replacement of three ¹H atoms (atomic mass ≈ 1.008) with three ²H atoms (atomic mass ≈ 2.014).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting product ions. nih.gov The mass-to-charge (m/z) ratio of fragments containing the deuterated group will be shifted compared to the non-deuterated analog. This fragmentation pattern helps to confirm that the deuterium atoms are located on the intended methyl group and have not scrambled to other positions during synthesis or ionization. scielo.br

Table 2: Mass Spectrometry Data for this compound
AnalysisParameterExpected Result
Molecular IonMolecular FormulaC₂₀H₁₃D₃ClF₂N₅O₃
Exact Mass (M+H)⁺~451.86 (vs. ~448.84 for d0)
Fragmentation (MS/MS)Fragment containing the CD₃ groupMass shift of +3 Da compared to the corresponding fragment in the d0 compound

High-Resolution Chromatography for Impurity Profiling

Purity is a critical parameter for any chemical standard. High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and isotopic purity of the final product. biomedres.us

Chemical Purity: HPLC coupled with a UV or MS detector is used to separate the target compound from any starting materials, reagents, byproducts, or degradation products. The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Isotopic Purity: While MS is the primary tool for determining isotopic enrichment, HPLC can be used to separate the deuterated compound from any residual non-deuterated (d0) starting material or intermediates, although this is often challenging as deuterated and non-deuterated compounds can have very similar retention times. A highly efficient column and optimized method are required to achieve such a separation. sigmaaldrich.com The impurity profile ensures that the prepared standard is suitable for its intended use in quantitative bioanalysis.

Metabolic Pathways and Biotransformation of Albaconazole Yielding 6 Hydroxy Albaconazole

Identification of 6-Hydroxy Albaconazole (B1665687) as a Primary Metabolite of Albaconazole

The generation of albaconazole metabolites has been investigated using various in vitro systems, which are essential for predicting metabolic pathways before human studies. A study that incubated [14C]-labeled albaconazole with liver hepatocytes from rats, dogs, and monkeys successfully identified five distinct metabolites researchgate.net. Although the specific metabolites were not named in the available literature, subsequent clinical data confirms that 6-Hydroxy Albaconazole is the primary product, suggesting it was one of the metabolites identified in these non-human, in vitro systems. In human hepatocytes, the formation of these metabolites was observed to occur at a slower rate compared to the other species tested researchgate.net. These incubation systems are crucial for understanding inter-species differences in drug metabolism.

In Vitro Systems Used in Albaconazole Metabolism Studies
Incubation SystemSpeciesKey FindingsReference
HepatocytesRatIdentification of 5 metabolites. researchgate.net
HepatocytesDogIdentification of 5 metabolites. researchgate.net
HepatocytesMonkeyIdentification of 5 metabolites. researchgate.net
HepatocytesHumanMetabolites appeared later compared to other species. researchgate.net

Preclinical studies in animal models are fundamental for evaluating the pharmacokinetic properties of a drug. Albaconazole has been studied in several animal models, including mice, rats, rabbits, dogs, and monkeys, to determine its efficacy and pharmacokinetic parameters researchgate.net. Specifically, a long terminal half-life has been reported in dogs (51 hours) and monkeys (24 hours) researchgate.net. The presence of 6-Hydroxy Albaconazole as the primary metabolite was confirmed in vivo through a Phase 1 clinical study where its plasma concentrations were assessed in human participants alongside the parent drug researchgate.netnih.gov. This confirms that the metabolic pathway leading to 6-Hydroxy Albaconazole is significant in a living system.

Enzymatic Mechanisms Governing 6-Hydroxylation

The conversion of a drug to a hydroxylated metabolite is typically a Phase I metabolic reaction. These reactions, particularly hydroxylations, are most often catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP450) monooxygenases, which are abundant in the liver nih.govresearchgate.netdrugbank.com.

The specific Cytochrome P450 isoforms responsible for the 6-hydroxylation of albaconazole have not been explicitly identified in publicly available scientific literature. As a triazole antifungal, albaconazole is known to be an inhibitor of the fungal CYP450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is its mechanism of action nih.govnih.gov. Like other azole antifungals, albaconazole also interacts with human CYP450 enzymes, particularly showing inhibitory effects on CYP3A4 researchgate.net. However, its role as an inhibitor of these enzymes is distinct from its role as a substrate for metabolism. The process of identifying which specific CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) catalyze the formation of 6-Hydroxy Albaconazole would typically involve in vitro reaction phenotyping studies using human liver microsomes and recombinant CYP enzymes. Detailed results from such specific studies on albaconazole are not currently in the public domain.

The kinetic characterization of the formation of 6-Hydroxy Albaconazole, which would include determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for understanding the efficiency and capacity of the metabolic pathway. These parameters provide insight into the affinity of the metabolizing enzyme for albaconazole and the maximum rate at which it can form the 6-hydroxy metabolite. This information is typically generated through in vitro experiments with liver microsomes or recombinant enzymes at varying substrate concentrations. At present, specific Km and Vmax values for the 6-hydroxylation of albaconazole are not available in published research.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Bioanalytical Methods for 6-Hydroxy Albaconazole-d3

The development of a bioanalytical method is a systematic process designed to ensure that the technique is optimized for its intended purpose. japsonline.com Validation confirms that the analytical method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix. This process adheres to guidelines set forth by regulatory bodies such as the Food and Drug Administration (FDA). fda.gov

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, serum), remove interferences, and concentrate the sample. nih.gov The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

Protein Precipitation (PPT): This is the most common, simplest, and fastest method for preparing plasma or serum samples for the analysis of triazole antifungals. nih.govresearchgate.net It involves adding an organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the majority of proteins. nih.govspringernature.com After centrifugation, the clear supernatant containing the analyte and the internal standard is typically diluted and injected directly into the LC-MS/MS system. nih.gov While efficient, this method may result in less clean extracts compared to other techniques, potentially leading to matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. This technique can produce a cleaner sample than PPT and can concentrate the analyte, but it is more labor-intensive and requires larger volumes of organic solvents. actapharmsci.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can yield very clean extracts and high concentration factors. mdpi.com The process involves passing the sample through a cartridge containing a solid adsorbent. The analyte and internal standard are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent. mdpi.com SPE is particularly useful for removing matrix components that can cause ion suppression in mass spectrometry.

Chromatographic separation is essential for resolving the analyte from endogenous matrix components and other metabolites prior to detection.

High-Performance Liquid Chromatography (HPLC): For years, HPLC has been the standard for separating triazole antifungals. nih.gov Methods typically employ reversed-phase columns, such as a C18 or C8, for separation. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov A typical UPLC method for an analyte like this compound would involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). mdpi.com The rapid analysis time, often under 3-4 minutes per sample, makes UPLC highly suitable for high-throughput bioanalysis. nih.gov

ParameterTypical Condition
System UPLC
Column Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Run Time 2 - 5 minutes
Injection Volume 1 - 10 µL
Column Temperature 30 - 50 °C

Tandem mass spectrometry is the detector of choice for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The instrument operates by ionizing the compounds eluting from the chromatography column and then separating the ions based on their mass-to-charge ratio (m/z). For quantification, MS/MS is typically operated in the Multiple Reaction Monitoring (MRM) mode. eurl-pesticides.eu

In MRM mode, a specific precursor ion (typically the protonated molecule, [M+H]+, for triazoles) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific, stable product ion is monitored in the third quadrupole. nih.gov This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity.

For this compound, the precursor ion would have a mass-to-charge ratio that is 3 units higher than the unlabeled 6-Hydroxy Albaconazole (B1665687). The selection of a stable and abundant product ion is critical for maximizing sensitivity. The deuterium (B1214612) labels should ideally be on a part of the molecule that is retained in the monitored product ion. acanthusresearch.com

Illustrative MRM Transitions for Analytical Method Development Note: These are hypothetical examples based on common fragmentation patterns for azole antifungals. Actual values require experimental determination.

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Ionization Mode
6-Hydroxy Albaconazole e.g., 480.2 e.g., 412.1 Positive ESI
This compound (IS) e.g., 483.2 e.g., 412.1 or 415.1 Positive ESI
Albaconazole e.g., 464.2 e.g., 396.1 Positive ESI

To achieve maximum signal intensity and, therefore, the best sensitivity, the parameters of the electrospray ionization (ESI) source must be optimized. nuph.edu.ua For triazole compounds, ESI in the positive ion mode is typically used. nih.gov Key parameters that are tuned by infusing a solution of the analyte into the mass spectrometer include:

Capillary Voltage: The voltage applied to the ESI needle, which affects the efficiency of droplet formation and ionization.

Source Temperature: The temperature of the ion source, which aids in desolvation of the droplets. nih.gov

Nebulizer and Gas Flows: The flow rates of the nebulizing and drying gases (usually nitrogen) that assist in aerosol formation and solvent evaporation. nuph.edu.ua

Fragmentor/Collision Energy: The voltage that induces the fragmentation of the precursor ion to form the desired product ion. This is optimized to produce the most intense and stable product ion signal. und.edu

Tandem Mass Spectrometry (LC-MS/MS) Detection and Quantification

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for achieving high accuracy and precision. crimsonpublishers.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of 6-Hydroxy Albaconazole. nih.govscispace.com

The fundamental principle behind using a SIL IS is that it is chemically and physically almost identical to the analyte. acanthusresearch.com Therefore, it behaves in the same manner during every step of the analytical process, including sample preparation, chromatography, and ionization. Any variability, such as incomplete extraction recovery or suppression of the ionization signal by matrix components, will affect both the analyte and the IS to the same degree. nih.gov

Because the SIL IS is distinguished from the analyte by its mass difference in the mass spectrometer, the ratio of the analyte's response to the IS's response is used for quantification. clpmag.com This ratio remains constant even if sample loss or matrix effects occur, thereby correcting for these potential sources of error and ensuring a robust and reliable bioanalytical method. crimsonpublishers.com The use of a SIL IS like this compound is considered the gold standard in quantitative bioanalysis. nih.gov

Advantages of Stable Isotope Labeled Internal Standards in Reducing Matrix Effects and Improving Accuracy

In the realm of quantitative bioanalysis, especially using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard. crimsonpublishers.comnih.gov this compound, with its deuterium labels, offers significant advantages over using structurally similar analogues. acanthusresearch.com

Mitigation of Matrix Effects: Biological samples, such as plasma or urine, are complex matrices containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source. musechem.com This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification. Because SIL internal standards like this compound are chemically and physically almost identical to the unlabeled analyte (6-Hydroxy Albaconazole), they experience the same matrix effects. crimsonpublishers.comacanthusresearch.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to a significant reduction in measurement error. crimsonpublishers.com

Advantage Description Impact on Bioanalysis
Matrix Effect Compensation The SIL internal standard experiences the same ion suppression or enhancement as the analyte.Corrects for inaccuracies caused by interfering substances in complex biological samples. crimsonpublishers.commusechem.com
Correction for Sample Loss Any loss of analyte during the extraction and handling process is mirrored by the SIL internal standard.Ensures that the final analyte-to-internal standard ratio remains constant, improving accuracy. musechem.com
Enhanced Precision Minimizes variability introduced by the analytical system, such as injection volume inconsistencies.Results in a lower coefficient of variation (CV) and more reliable data. scispace.com
Increased Sensitivity Helps to improve the signal-to-noise ratio in mass spectrometry by providing a clear reference point.Allows for the accurate detection and quantification of very low concentrations of the analyte. musechem.com

Analytical Method Validation Parameters for Internal Standards (e.g., Precision, Accuracy, Linearity, Recovery)

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov When using an internal standard such as this compound, specific performance characteristics must be rigorously evaluated. ich.org

Precision: This parameter measures the closeness of agreement between a series of measurements from the same homogeneous sample. elementlabsolutions.combund.de It is typically expressed as the coefficient of variation (CV). Validation includes assessing within-run precision (repeatability) and between-run precision (intermediate precision). europa.eucapa.org.tw For QC samples, the CV should not exceed 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.euregulations.gov

Accuracy: Accuracy reflects the closeness of the mean test results to the true or accepted reference value. elementlabsolutions.compfigueiredo.org It is expressed as a percentage of the nominal concentration. During validation, the mean value should be within ±15% of the nominal value for QC samples, and within ±20% at the LLOQ. regulations.gov

Linearity and Range: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajpaonline.com The range is the interval between the upper and lower concentrations (ULOQ and LLOQ) for which the method has been shown to have suitable precision, accuracy, and linearity. bund.deajpaonline.com A calibration curve is generated, and its performance is a key aspect of validation. europa.eu

Recovery: Recovery is the efficiency of the extraction process, comparing the analytical response of an extracted sample to that of an unextracted standard containing the analyte at the same concentration. regulations.govpfigueiredo.org While 100% recovery is not necessary, it is crucial that the recovery of both the analyte and the internal standard is consistent, precise, and reproducible across the concentration range. regulations.gov

Validation Parameter Acceptance Criteria (Typical) Purpose in Method Validation
Precision (CV) ≤15% for QCs; ≤20% for LLOQ. europa.euTo ensure the method is repeatable and provides consistent results. elementlabsolutions.com
Accuracy (% Bias) Within ±15% of nominal for QCs; ±20% for LLOQ. regulations.govTo ensure the measured values are close to the true values. pfigueiredo.org
Linearity (r²) Typically ≥0.99To confirm a proportional relationship between concentration and response. ajpaonline.com
Recovery Consistent and reproducible across the range. regulations.govTo ensure the extraction process is efficient and reliable.

The rigorous validation of these parameters ensures that analytical methods utilizing this compound as an internal standard produce high-quality, reliable data suitable for regulatory submission and scientific interpretation.

Pharmacokinetic and Disposition Studies of Albaconazole and Its Metabolites in Preclinical Models

Comparative Pharmacokinetic Analysis of Albaconazole (B1665687) and 6-Hydroxy Albaconazole in Non-Human Species

The pharmacokinetic properties of the antifungal agent albaconazole and its primary metabolite, 6-hydroxy albaconazole, have been characterized in various preclinical models, revealing species-specific differences in their absorption, distribution, and elimination.

Absorption Profiles

Following oral administration, albaconazole demonstrates variable absorption across different non-human species. Studies have indicated good oral bioavailability in both rats and dogs. Specifically, the oral bioavailability of albaconazole has been calculated to be 80% in rats and 100% in dogs researchgate.net. This high level of absorption contributes to its systemic availability and potential therapeutic efficacy. While specific comparative absorption data for 6-hydroxy albaconazole in these preclinical models is not extensively detailed in publicly available literature, the focus has predominantly been on the parent compound's absorption characteristics.

Distribution to Tissues and Organs (in Animal Models)

Preclinical studies have demonstrated that albaconazole is widely distributed throughout the body. In a rabbit model of systemic cryptococcosis, albaconazole showed penetration into the cerebrospinal fluid (CSF), an important consideration for treating central nervous system infections. Although the penetration was limited, it was deemed effective researchgate.net. The long terminal half-life of albaconazole observed in dogs (51 hours) and monkeys (24 hours) suggests extensive distribution into various tissues and a slow subsequent elimination from these sites nih.govresearchgate.net. This prolonged presence in tissues could contribute to its antifungal activity.

Interactive Table: Albaconazole Half-Life in Preclinical Species

Species Half-Life (hours)
Dog 51

Excretion Pathways and Mass Balance Studies (in Preclinical Species)

Mass balance studies in preclinical species have been instrumental in determining the primary routes of elimination for albaconazole. These studies, often utilizing radiolabeled compounds, have shown that albaconazole is predominantly eliminated through the feces. This indicates that biliary excretion is a major pathway for the clearance of the drug and its metabolites from the body. Understanding the excretion pathways is critical for assessing the potential for drug-drug interactions and for predicting the impact of renal or hepatic impairment on drug clearance.

Role of 6-Hydroxy Albaconazole-d3 in Mechanistic Pharmacokinetic Studies (e.g., Clearance Mechanisms)

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in mechanistic pharmacokinetic studies to elucidate the clearance pathways of a drug. By introducing a deuterated version of a metabolite, researchers can differentiate between the administered metabolite and the metabolite formed from the parent drug within the body. This approach is particularly valuable for understanding complex metabolic pathways and quantifying the contribution of different clearance mechanisms.

In the context of albaconazole, the use of this compound would allow for a precise investigation into the formation and elimination of its major metabolite. By administering a mixture of albaconazole and this compound, and subsequently analyzing plasma and excreta samples, researchers could:

Quantify the rate of formation of 6-hydroxy albaconazole from the parent drug.

Determine the intrinsic clearance of 6-hydroxy albaconazole itself.

Elucidate the potential for further metabolism of the 6-hydroxy metabolite.

Understanding these aspects of albaconazole's metabolism is crucial for predicting its pharmacokinetic behavior in different patient populations and for assessing the risk of metabolic drug-drug interactions. While specific studies detailing the use of this compound in such mechanistic studies are not yet widely published, the principles of using deuterated compounds in pharmacokinetic research are well-established and provide a clear framework for its potential application. scilit.comnih.govsemanticscholar.org

Mechanistic Investigations and Research Applications of 6 Hydroxy Albaconazole D3

Evaluation of Potential Metabolic Interactions in In Vitro Systems

6-Hydroxy Albaconazole-d3 is the deuterated form of 6-hydroxyalbaconazole, the primary metabolite of the broad-spectrum antifungal agent, albaconazole (B1665687). In the study of metabolic interactions, the non-labeled compound (6-hydroxyalbaconazole) is the substance of interest for its biological activity, while the deuterated version, this compound, serves as a critical analytical tool. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of the 6-hydroxyalbaconazole metabolite formed in in vitro systems.

These in vitro systems, typically employing human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes, are fundamental to non-clinical drug development. They are used to investigate the metabolic pathways of a new chemical entity and its potential to interfere with the metabolism of other drugs. The parent drug, albaconazole, is known to interact with CYP enzymes, and therefore, understanding the metabolic profile and potential interactions of its major metabolites is crucial. The investigation into how 6-hydroxyalbaconazole is formed and whether it, in turn, affects enzymatic activity provides essential data for predicting its behavior in vivo.

A key aspect of evaluating metabolic interactions is to determine a compound's potential to inhibit or induce drug-metabolizing enzymes. Azole antifungals as a class are well-known for their significant interactions with the cytochrome P450 (CYP) system, primarily through inhibition. Albaconazole is an inhibitor of fungal 14α-demethylase, a CYP enzyme (CYP51), which disrupts the formation of the fungal cell membrane. This mechanism of action also underlies its potential for interaction with human CYP enzymes.

In vitro studies are conducted to quantify the inhibitory potential of a drug and its metabolites. In these assays, human liver microsomes are incubated with specific CYP enzyme substrates in the presence and absence of the test compound (e.g., albaconazole or 6-hydroxyalbaconazole). The formation of the substrate's metabolite is then measured to determine the extent of inhibition. Research comparing albaconazole to other antifungals has demonstrated its potent inhibitory effect on CYP3A4, a critical enzyme responsible for the metabolism of a large number of therapeutic drugs.

Table 1: Comparative In Vitro Inhibition of CYP3A4 by Azole Antifungals
CompoundIC50 (µM) for Testosterone Metabolism InhibitionRelative Potency
Albaconazole12.4High
Voriconazole (B182144)45.9Moderate
Fluconazole98.7Low

Data derived from in vitro studies using human liver microsomes.

Enzyme induction, the process by which a drug increases the synthesis of an enzyme, is another critical interaction potential. While azoles are more commonly known as inhibitors, induction studies are also a standard part of preclinical assessment to provide a complete drug-drug interaction profile.

Application in Mechanistic Drug-Drug Interaction Studies (Non-Clinical Focus)

Mechanistic drug-drug interaction (DDI) studies aim to understand the specific biochemical processes underlying an interaction. The findings from in vitro enzyme inhibition and induction assays for albaconazole and its 6-hydroxy metabolite are foundational to these non-clinical DDI assessments. The primary concern with potent CYP inhibitors like albaconazole is the potential to increase the plasma concentrations of co-administered drugs that are metabolized by the same enzyme (e.g., CYP3A4), potentially leading to toxicity.

In a non-clinical setting, this is investigated by co-incubating albaconazole or 6-hydroxyalbaconazole with probe substrates for various CYP enzymes in human liver microsomes. By quantifying the change in the metabolism of the probe substrate, researchers can model the potential clinical significance of the interaction. This compound is indispensable in these experiments. It allows for the simultaneous and accurate measurement of the 6-hydroxyalbaconazole metabolite alongside the probe substrate's metabolites, helping to delineate the relative contribution of the parent drug versus the metabolite to any observed inhibition. This information is vital for building physiologically based pharmacokinetic (PBPK) models that can simulate DDI scenarios and inform clinical trial design.

Utility as a Reference Standard in Biochemical and Enzymatic Assays

The primary and most direct application of this compound is as an internal reference standard in bioanalytical methods, particularly those using mass spectrometry. Stable isotope-labeled compounds, such as deuterated standards, are considered the gold standard for quantitative bioanalysis.

In biochemical and enzymatic assays designed to measure the formation or presence of 6-hydroxyalbaconazole, the d3-labeled variant is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the non-labeled analyte, it experiences the same processing, extraction, and ionization effects during the analytical procedure. However, due to the presence of deuterium (B1214612) atoms, it has a slightly higher mass, allowing the mass spectrometer to distinguish it from the endogenous, non-labeled 6-hydroxyalbaconazole.

The use of this compound provides several key advantages:

Correction for Variability: It compensates for inconsistencies in sample preparation, extraction recovery, and injection volume.

Matrix Effect Mitigation: It helps to correct for matrix effects, where other components in a complex biological sample (like microsomal preparations) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

Enhanced Precision and Accuracy: By providing a reliable reference point that co-elutes with the analyte, it significantly improves the precision and accuracy of quantification.

Table 2: Properties of this compound as an Analytical Reference Standard
PropertyDescription and Advantage in Assays
Chemical Similarity Behaves identically to the non-labeled analyte during sample extraction and chromatography.
Mass Difference Easily distinguished from the non-labeled analyte by a mass spectrometer, allowing for separate quantification.
Co-elution Elutes at the same retention time as the analyte in liquid chromatography, ensuring it experiences the same analytical conditions and matrix effects.
Stability The carbon-deuterium bond is stable, preventing isotopic exchange during the analytical process.

Therefore, the utility of this compound is central to generating reliable, high-quality data in all non-clinical research involving the quantification of the 6-hydroxyalbaconazole metabolite.

Future Research Directions and Emerging Methodologies

Advancements in Isotopic Labeling Techniques for Drug Metabolism Research

Isotopic labeling is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, providing a means to trace, identify, and quantify drugs and their metabolites within complex biological systems. musechem.com The use of stable isotopes, such as deuterium (B1214612) (²H), has become particularly prominent due to their ability to act as tracers without the safety concerns associated with radioisotopes. musechem.comresearchgate.net Recent advancements in this field are focused on improving the precision, efficiency, and scope of labeling techniques.

Late-stage functionalization and hydrogen isotope exchange (HIE) are at the forefront of these advancements. musechem.com These methods allow for the introduction of deuterium into a molecule at a later stage of synthesis, which is more efficient than traditional methods that require the synthesis to start from deuterated precursors. mdpi.com This is particularly advantageous for complex molecules like 6-Hydroxy Albaconazole-d3. Furthermore, new catalytic methods are being developed to achieve highly selective deuteration at specific molecular positions, which is crucial for mechanistic studies of metabolism. mdpi.com

The application of advanced analytical techniques, especially high-resolution mass spectrometry (HRMS), in conjunction with isotopic labeling, allows for the detailed elucidation of metabolic pathways. researchgate.net By comparing the mass spectra of labeled and unlabeled compounds, researchers can readily identify metabolites and gain insights into the biotransformation processes. researchgate.net The unique mass spectrometric patterns generated by deuterium-labeled compounds simplify the analysis of complex biological matrices. researchgate.net

Future applications of these advanced labeling techniques in the context of this compound could involve:

Pinpointing Metabolic Pathways: Precisely labeled this compound could be used to definitively track its subsequent metabolic fate, determining if it undergoes further biotransformation.

Quantitative Analysis: The use of this compound as an internal standard in quantitative mass spectrometry is a key application. musechem.com Advancements in labeling will ensure the availability of high-purity standards for accurate pharmacokinetic studies.

Mechanistic Studies: Selective deuteration can be used to probe the kinetic isotope effect, providing insights into the rate-limiting steps of metabolic reactions involving the hydroxyl group or other positions on the molecule.

Integration of Computational and In Silico Approaches for Predicting Metabolite Formation and Fate

Computational, or in silico, models have become indispensable tools in modern drug discovery, offering the ability to predict the metabolic fate of drug candidates early in the development process. sciforum.netnih.gov These models can significantly reduce the time and resources required for experimental metabolism studies. sciforum.net The integration of these computational approaches with experimental data for compounds like this compound holds great promise.

In silico metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. sciforum.net

Ligand-based methods rely on the chemical structure of the drug to predict its metabolic susceptibility. These models use databases of known metabolic transformations to identify potential sites of metabolism. sciforum.net

Structure-based methods utilize three-dimensional structures of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, to simulate the docking of the drug molecule into the active site. sciforum.net This allows for the prediction of which specific enzymes are responsible for metabolism and at which positions on the molecule the metabolism is likely to occur.

Recent advancements in machine learning and artificial intelligence are further enhancing the predictive power of these models. acs.org Deep learning algorithms can analyze vast datasets of drug metabolism information to identify complex patterns and improve the accuracy of predictions. acs.org For this compound, these models could be employed to:

Predict Further Metabolism: Determine the likelihood of this compound undergoing further Phase I or Phase II metabolic reactions.

Identify Responsible Enzymes: Pinpoint the specific CYP isoforms or other enzymes that may be involved in any subsequent metabolism of this compound.

Guide Future Synthesis: The prediction of metabolically stable or labile sites can inform the design of new analogs with improved pharmacokinetic properties.

The predictive capabilities of various in silico models for CYP450-mediated metabolism are continually being refined, with many models reporting high accuracy. nih.gov

Table 1: Predictive Accuracy of Selected In Silico Models for CYP450 Metabolism

Model/Platform Prediction Target Reported Accuracy
SuperCYPsPred CYP Isoform Substrate/Inhibitor >90% for most isoforms
SMARTCyp Site of Metabolism (SOM) for CYP3A4, 2C9, 2D6 65.4%, 58.8%, and 49.3% for top-ranked predictions, respectively

High-Throughput Screening Methodologies for Metabolic Stability Assessment (Utilizing Deuterated Analogs)

High-throughput screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid evaluation of large numbers of compounds. nih.gov In the context of drug metabolism, HTS assays are crucial for assessing the metabolic stability of new chemical entities. nih.govnih.gov The use of deuterated analogs like this compound in these assays can offer significant advantages.

The primary HTS method for metabolic stability is the microsomal stability assay. nih.gov This in vitro assay utilizes liver microsomes, which contain a high concentration of drug-metabolizing enzymes, to determine how quickly a compound is metabolized. creative-bioarray.com The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Deuterated compounds can enhance these assays in several ways:

Internal Standards: As with pharmacokinetic studies, deuterated analogs serve as ideal internal standards in HTS metabolic stability assays, improving the accuracy and precision of quantification. clearsynthdiscovery.com

Probing Metabolic Switching: When a primary metabolic pathway is blocked by deuteration, the metabolism may shift to alternative pathways ("metabolic switching"). nih.gov Comparing the metabolic profiles of deuterated and non-deuterated compounds in HTS assays can rapidly identify these alternative routes.

Kinetic Isotope Effect Studies: HTS can be used to quickly screen a series of selectively deuterated compounds to determine the impact of deuteration at different positions on metabolic stability, providing valuable structure-activity relationship (SAR) data. nih.gov

The integration of automation and miniaturization has further advanced HTS for metabolic stability. beckman.com Robotic liquid handlers can prepare and process thousands of samples per day, and the use of smaller reaction volumes reduces the consumption of expensive reagents like human liver microsomes and the test compounds themselves. beckman.com

Expanding the Scope of this compound in Preclinical Drug Discovery and Development

While this compound is primarily recognized as a metabolite and an internal standard, its potential utility in preclinical drug discovery and development extends further. The unique properties conferred by deuterium labeling can be strategically exploited in various preclinical studies.

One key area of expansion is in the detailed investigation of drug-drug interactions. The metabolism of many azole antifungals, including albaconazole (B1665687), is mediated by CYP3A4. nih.gov By using this compound, researchers can conduct more precise in vitro studies to understand how co-administered drugs might affect its formation from albaconazole or its potential further metabolism.

Furthermore, the improved metabolic stability often associated with deuterated compounds could be explored to see if this compound itself possesses any desirable pharmacological or toxicological properties that are distinct from the parent drug. nih.gov While the primary antifungal activity resides with albaconazole, understanding the full biological profile of its major metabolite is a critical aspect of a comprehensive preclinical assessment.

Future preclinical studies could therefore involve:

Toxicology Studies: Investigating whether the deuteration affects any potential toxicity of the 6-hydroxy metabolite. Slower metabolism could potentially lead to different accumulation patterns. clearsynthdiscovery.com

The continued development of sensitive analytical methods and a deeper understanding of the kinetic isotope effect will be crucial in expanding the role of deuterated metabolites like this compound in the preclinical drug development pipeline. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Albaconazole
Deuterium
Bucetin
CTP-543
CTP-692
D-serine
Deutetrabenazine
Ruxolitinib
Tetrabenazine

Q & A

Q. Q1: What is the role of 6-Hydroxy Albaconazole-d3 as an internal standard in chromatographic analysis, and how should it be implemented methodologically?

Answer: this compound is used as a deuterated internal standard (IS) in LC-MS/MS to quantify the non-deuterated parent compound or its metabolites. The deuterium atoms reduce matrix effects by shifting the analyte’s retention time and mass-to-charge ratio, improving quantification accuracy.

  • Methodology : Spike samples with a known concentration of this compound during extraction. Validate recovery rates (≥80%) and matrix effects (<15% variability) using calibration curves .

Q. Q2: How can researchers confirm the structural integrity and isotopic purity of this compound in synthesis workflows?

Answer: Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+) and isotopic enrichment (≥98% deuterium at specified positions). Pair with <sup>1</sup>H-NMR to confirm absence of non-deuterated protons in the hydroxylation site. For example, the disappearance of the proton signal at C-6 in the parent compound confirms successful deuteration .

Q. Q3: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and EN166-certified safety goggles.
  • Storage : Store at –20°C in sealed, light-resistant containers to prevent degradation.
  • Waste disposal : Neutralize acidic/basic residues before incineration at approved facilities .

Advanced Research Questions

Q. Q4: How can isotopic labeling resolve contradictions in metabolic pathway studies of 6-Hydroxy Albaconazole?

Answer: Deuterated analogs (e.g., this compound) distinguish enzymatic vs. non-enzymatic hydroxylation. For example:

  • In vitro : Incubate liver microsomes with deuterated and non-deuterated Albaconazole. Use LC-HRMS to compare <sup>2</sup>H/<sup>1</sup>H ratios in metabolites. A lower deuterium retention indicates enzymatic activity (due to kinetic isotope effects) .

Q. Q5: How should researchers address discrepancies in reported bioactivity of hydroxylated Albaconazole metabolites across studies?

Answer:

  • Comparative assays : Test this compound against non-deuterated analogs in antifungal susceptibility assays (e.g., CLSI M38 guidelines).
  • Structural analysis : Use X-ray crystallography to confirm hydroxylation stereochemistry, as slight conformational changes may alter target binding (e.g., CYP51 inhibition) .

Q. Q6: What strategies optimize the synthetic yield of this compound for low-availability research applications?

Answer:

  • Deuteration : Use regioselective deuteration via catalytic H/D exchange under acidic conditions (D2O, PtO2).
  • Purification : Apply preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to isolate >95% pure product .

Q. Q7: How can pharmacokinetic modeling leverage deuterated analogs to predict 6-Hydroxy Albaconazole’s tissue distribution?

Answer:

  • Compartmental modeling : Use WinNonlin to analyze plasma/tissue concentration-time profiles of this compound in rodent studies. Adjust for deuterium’s slight mass effect on clearance rates.
  • Tracer studies : Co-administer deuterated and non-deuterated forms to quantify first-pass metabolism via portal vein sampling .

Key Methodological Considerations

  • Analytical Validation : Always cross-validate HRMS/NMR data with certified reference materials.
  • Ethical Compliance : Adhere to OECD GLPs for in vivo studies involving deuterated compounds.
  • Data Transparency : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.